Product packaging for Levofloxacin N-oxide Acetic Acid Salt(Cat. No.:)

Levofloxacin N-oxide Acetic Acid Salt

Cat. No.: B1152998
M. Wt: 437.42
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin N-oxide Acetic Acid Salt is an off-white solid with the molecular formula C20H24FN3O7 and a molecular weight of 437.42 g/mol . It is characterized as an impurity of the fluoroquinolone antibiotic levofloxacin . In research settings, this compound is relevant in pharmaceutical development and analysis, particularly in stability studies and the identification of degradation products. For instance, an N-oxidized derivative has been identified as a major product of the biotransformation of levofloxacin by the white-rot fungus Coriolopsis gallica . The study of such compounds is crucial for understanding the environmental degradation of antibiotics and for developing methods to remove these persistent pollutants from wastewater . Furthermore, the oxidation of levofloxacin, leading to the formation of N-oxide derivatives, has also been investigated using chemical oxidants like N-bromosuccinimide, providing insights into the compound's reactivity and degradation pathways . Researchers value this salt for its application in method development, quality control, and ecological research. The product should be stored refrigerated or frozen, protected from air and light to maintain stability . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₂₄FN₃O₇

Molecular Weight

437.42

Synonyms

(3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Acetic Acid Salt;  , (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxa

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₈H₂₀FN₃O₅·C₂H₄O₂ (total: C₂₀H₂₄FN₃O₇)
  • Molecular Weight : 437.419 g/mol
  • Structure : Combines levofloxacin N-oxide (C₁₈H₂₀FN₃O₅) with acetic acid (C₂H₄O₂) as the counterion.
  • Purity : >95% (HPLC)
  • Role : Identified as a degradation product (DP-15) in LC-MS/MS studies and a metabolite of ofloxacin, its racemic counterpart .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Levofloxacin N-oxide Acetic Acid Salt with other levofloxacin derivatives and salts:

Compound Molecular Formula Molecular Weight (g/mol) Counterion/Acid Key Features
This compound C₂₀H₂₄FN₃O₇ 437.419 Acetic acid Metabolite/degradation product; diastereomeric mixture
Levofloxacin (Parent Drug) C₁₈H₂₀FN₃O₄ 361.368 - S-isomer of ofloxacin; broad-spectrum antibacterial activity
Levofloxacin Citrate (LC) C₁₈H₂₀FN₃O₄·C₆H₈O₇ ~525 Citric acid Enhanced stability due to hydrogen bonding; improved antibacterial potency
Levofloxacin 2,6-DHB (LF-26) C₁₈H₂₀FN₃O₄·C₇H₆O₄ 525 2,6-Dihydroxybenzoic acid Higher thermal stability; maintained antibacterial activity
Levofloxacin Acetic Acid Solvate Not fully characterized - Acetic acid (solvate) Crystal lattice incorporates acetic acid; distinct from ionic salt forms

Antibacterial Activity

  • This compound: Likely reduced activity compared to levofloxacin, as N-oxidation often diminishes antibacterial efficacy.
  • Levofloxacin Citrate (LC) : Retains or enhances potency against Gram-positive and Gram-negative bacteria due to improved solubility and bioavailability .
  • Dihydroxybenzoate Salts : Maintain antibacterial activity, with LF-26 showing comparable MIC values to levofloxacin against E. coli and S. aureus .

Pharmacokinetic and Metabolic Considerations

  • Levofloxacin N-oxide is a known metabolite of ofloxacin, suggesting similar metabolic pathways for levofloxacin derivatives. The acetic acid salt form may influence renal excretion or tissue penetration .
  • In contrast, citrate and dihydroxybenzoate salts are engineered to modulate release profiles rather than metabolic behavior .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Levofloxacin N-oxide Acetic Acid Salt in laboratory settings?

  • Methodological Answer : When handling this compound, avoid skin/eye contact and inhalation of dust or aerosols. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of skin exposure, immediately remove contaminated clothing and wash with soap and water. For eye contact, flush with water for ≥15 minutes. Work under a fume hood to minimize airborne exposure, and ensure proper ventilation. Fire hazards include the release of toxic gases (e.g., NOx, HF) during combustion; use dry powder or CO₂ extinguishers .

Q. How can researchers distinguish between the diastereomers of this compound?

  • Methodological Answer : Diastereomer separation requires chiral chromatographic methods. Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Optimize mobile phase conditions (e.g., acetonitrile/water with 0.1% acetic acid) to resolve stereoisomers. Validate the method using reference standards of isolated diastereomers, as provided by suppliers like TRC or CIL .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The compound is typically synthesized via oxidation of levofloxacin using peracetic acid or hydrogen peroxide in acetic acid. Reaction conditions (e.g., molar ratios, temperature) must be optimized to minimize byproducts. Purification involves recrystallization from a solvent system (e.g., ethanol/water) to isolate the acetic acid salt form. Confirm purity via NMR and mass spectrometry .

Advanced Research Questions

Q. How does the acetic acid salt form influence the solubility and stability of Levofloxacin N-oxide compared to other salt forms?

  • Methodological Answer : The acetic acid salt enhances aqueous solubility due to improved ionization and hydrogen bonding. Conduct comparative solubility studies in buffers (pH 1–7.4) using shake-flask or HPLC methods. Assess stability under accelerated conditions (40°C/75% RH) via HPLC-UV to monitor degradation products (e.g., decarboxylation or N-oxide reduction). Compare results with other salts (e.g., hydrochloride) to evaluate performance .

Q. What stability-indicating analytical methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a reverse-phase HPLC method with a C18 column and mobile phase containing 0.5% glacial acetic acid (pH 4.5) to separate the compound from degradation products. Use UV detection at 290–300 nm. Validate linearity (e.g., 10–200 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%). For biological matrices, employ LC-MS/MS to enhance specificity .

Q. How do environmental factors (e.g., pH, temperature) affect the degradation pathways of this compound?

  • Methodological Answer : Perform forced degradation studies under acidic/alkaline hydrolysis, oxidative stress (H₂O₂), and photolysis. Monitor degradation kinetics using HPLC and identify products via high-resolution mass spectrometry (HRMS). For example, acidic conditions may promote cleavage of the N-oxide group, while oxidation could yield quinoline derivatives. Correlate degradation rates with Arrhenius plots to predict shelf-life .

Q. What strategies are effective for resolving contradictory data in solubility or bioactivity studies of this compound?

  • Methodological Answer : Contradictions often arise from differences in diastereomer ratios or impurity profiles. Characterize batches using chiral HPLC and quantify impurities (e.g., residual levofloxacin) via LC-MS. Replicate studies under standardized conditions (e.g., USP dissolution apparatus for solubility). For bioactivity assays, ensure cell lines (e.g., HK-2 renal cells) are validated for metabolite response .

Q. How can researchers design experiments to assess the ecological impact of this compound?

  • Methodological Answer : Evaluate biodegradability using OECD Guideline 301E with activated sludge inoculum. Measure chemical oxygen demand (COD) over 28 days to assess mineralization. Test aquatic toxicity using Daphnia magna or algae models (OECD 202/201). Monitor bioaccumulation potential via octanol-water partition coefficients (log P) and compare with regulatory thresholds .

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